molecular formula C18H18F3NO2 B5787015 N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide

N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No.: B5787015
M. Wt: 337.3 g/mol
InChI Key: JMFRXTSESSRTKM-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is an organic compound known for its unique chemical structure and properties. This compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group through a phenoxy linkage. The presence of trifluoromethyl and trimethyl groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)aniline and 2,3,5-trimethylphenol.

    Formation of Intermediate: The 3-(trifluoromethyl)aniline is reacted with an acylating agent, such as acetyl chloride, to form an intermediate acetamide derivative.

    Phenoxy Substitution: The intermediate is then subjected to a nucleophilic substitution reaction with 2,3,5-trimethylphenol under basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

    Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or phenoxy rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide
  • N-[3-(trifluoromethyl)phenyl]-2-(2,5-dimethylphenoxy)acetamide

Uniqueness

N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is unique due to the specific arrangement of trifluoromethyl and trimethyl groups, which imparts distinct chemical properties and potential biological activities compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-11-7-12(2)13(3)16(8-11)24-10-17(23)22-15-6-4-5-14(9-15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFRXTSESSRTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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